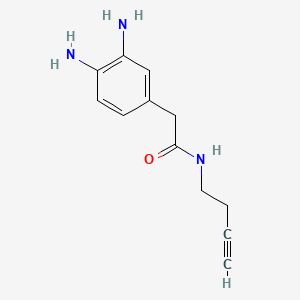
N-(But-3-yn-1-yl)-2-(3,4-diaminophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(But-3-yn-1-yl)-2-(3,4-diaminophenyl)acetamide is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(But-3-yn-1-yl)-2-(3,4-diaminophenyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antioxidant and anti-inflammatory properties, as well as its effects on cell viability and other relevant pharmacological activities.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₅N₃O
- Molecular Weight : 217.27 g/mol
- CAS Number : Not available
- Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study evaluated several acetamide derivatives for their ability to scavenge free radicals and reduce reactive oxygen species (ROS) production in macrophages. The results showed that certain derivatives significantly inhibited nitrite production and ROS in LPS-stimulated J774.A1 macrophages, indicating potential for anti-inflammatory applications .
Table 1: Inhibition of Nitrite Production vs LPS
| Compound | 10 µM Inhibition (%) | 1 µM Inhibition (%) | 0.1 µM Inhibition (%) |
|---|---|---|---|
| 40006 | 79.66 ± 1.33 | 86.75 ± 0.65 | 91.73 ± 1.59 |
| 40007 | 85.00 ± 3.51 | 89.6 ± 1.46 | 81.5 ± 12.67 |
These findings suggest that the compound may have a role in mitigating oxidative stress, which is implicated in various diseases.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed through its effects on nitric oxide (NO) production in macrophages. The study revealed that the compound reduced NO levels significantly when administered prior to LPS stimulation, highlighting its possible use in treating inflammatory conditions .
Case Study: Synthesis and Testing of Related Compounds
A related study synthesized various acetamide derivatives and tested their biological activities, including this compound. The synthesis involved using specific reagents like N,N'-carbonyldiimidazole and dimethylaminopyridine, followed by testing for cytotoxicity using MTT assays .
The results indicated that while many compounds showed promising activity against oxidative stress markers, none displayed significant cytotoxicity on the J774.A1 macrophage cell line, suggesting a favorable safety profile for further development.
Pharmacological Implications
The biological activities exhibited by this compound suggest potential therapeutic applications in:
- Oxidative Stress Management : By scavenging free radicals and reducing ROS production.
- Inflammatory Disorders : Through the inhibition of NO production in activated macrophages.
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-but-3-ynyl-2-(3,4-diaminophenyl)acetamide |
InChI |
InChI=1S/C12H15N3O/c1-2-3-6-15-12(16)8-9-4-5-10(13)11(14)7-9/h1,4-5,7H,3,6,8,13-14H2,(H,15,16) |
InChI Key |
GVNOMQLKDLCQMM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC(=O)CC1=CC(=C(C=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















